![molecular formula C17H14F6N2O B12563968 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea CAS No. 192049-23-3](/img/structure/B12563968.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is a compound known for its unique chemical structure and properties It features two aromatic rings substituted with trifluoromethyl and dimethyl groups, connected by a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2,6-dimethylaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for bromination reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
科学的研究の応用
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic transformations, including hydrogenation and cross-coupling reactions.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea exerts its effects involves its ability to participate in hydrogen bonding and electronic interactions. The trifluoromethyl groups enhance the electron-withdrawing capacity of the aromatic rings, influencing the reactivity and stability of the compound. The urea linkage allows for hydrogen bonding, which can stabilize transition states and intermediates in catalytic processes .
類似化合物との比較
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is similar in structure but contains a thiourea linkage instead of a urea linkage.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(3,4-dichlorophenyl)urea: This compound features a dichlorophenyl group instead of a dimethylphenyl group, which alters its chemical properties and reactivity.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in the development of new catalysts and materials with tailored properties .
特性
CAS番号 |
192049-23-3 |
|---|---|
分子式 |
C17H14F6N2O |
分子量 |
376.30 g/mol |
IUPAC名 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H14F6N2O/c1-9-4-3-5-10(2)14(9)25-15(26)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h3-8H,1-2H3,(H2,24,25,26) |
InChIキー |
LRQLVLDETNDJEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




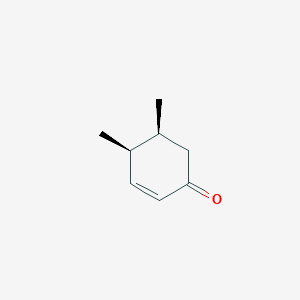
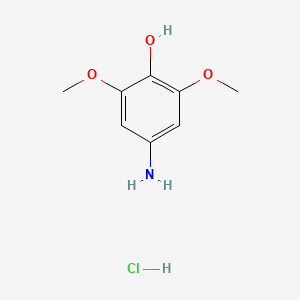
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
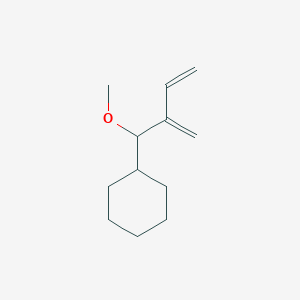

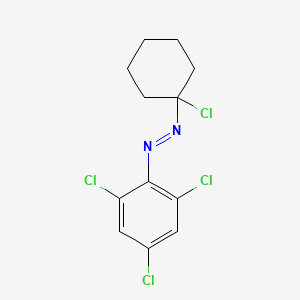



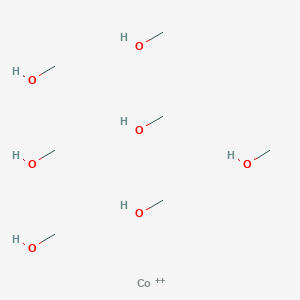
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
